7-Amino-8-methylquinoline-3-carbaldehyde
Overview
Description
7-Amino-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 8th position, and an aldehyde group at the 3rd position on the quinoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: Nitration of 8-methylquinoline to introduce a nitro group at the 7th position.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Formylation: Introduction of the aldehyde group at the 3rd position using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 7-Amino-8-methylquinoline-3-carboxylic acid.
Reduction: 7-Amino-8-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Amino-8-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-8-methylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the methyl and aldehyde groups, making it less versatile in certain synthetic applications.
7-Methylquinoline-3-carbaldehyde: Lacks the amino group, reducing its potential for forming derivatives through substitution reactions.
Quinoline-3-carbaldehyde: Lacks both the amino and methyl groups, limiting its biological activity and synthetic utility.
Uniqueness
7-Amino-8-methylquinoline-3-carbaldehyde is unique due to the presence of all three functional groups (amino, methyl, and aldehyde) on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Biological Activity
7-Amino-8-methylquinoline-3-carbaldehyde (CAS No. 521074-55-5) is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features an amino group at the 7th position, a methyl group at the 8th position, and an aldehyde group at the 3rd position on the quinoline ring, making it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity:
Reaction Type | Possible Products |
---|---|
Oxidation | 7-Amino-8-methylquinoline-3-carboxylic acid |
Reduction | 7-Amino-8-methylquinoline-3-methanol |
Substitution | Various substituted quinoline derivatives |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. This interaction is crucial for its applications in pharmacology.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. For instance, studies have shown that various substituted quinolines demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The presence of the amino and aldehyde groups enhances the antibacterial properties of this compound, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been explored for its potential anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinoline derivatives. The compound has been investigated for its ability to inhibit amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. The results indicate that certain derivatives exhibit significant protective effects against neurotoxicity induced by glutamate .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .
- Anticancer Activity : In vitro tests revealed that this compound inhibited the growth of multiple cancer cell lines by inducing apoptosis and affecting cell cycle regulation .
- Neuroprotective Mechanisms : Research demonstrated that the compound's ability to chelate metal ions could contribute to its neuroprotective properties, particularly in models of Alzheimer's disease .
Properties
IUPAC Name |
7-amino-8-methylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSKHBEAJXBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629847 | |
Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521074-55-5 | |
Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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